1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester
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Overview
Description
ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, which is known for its significant biological activities and applications in medicinal chemistry . The compound’s structure includes a pyrazole ring, which is another important pharmacophore in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps :
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-chlorobenzaldehyde, with sulfur and a base.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the benzothiophene and pyrazole moieties using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(3-CHLORO-1-BENZOTHIEN-2-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Indole Derivatives
- Imidazole Containing Compounds
Uniqueness
ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE is unique due to its combination of a benzothiophene and pyrazole moiety, which imparts distinct biological activities and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C16H14ClN3O3S |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
ethyl 2-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H14ClN3O3S/c1-2-23-13(21)9-20-8-7-12(19-20)18-16(22)15-14(17)10-5-3-4-6-11(10)24-15/h3-8H,2,9H2,1H3,(H,18,19,22) |
InChI Key |
NXBOBXAFPLYBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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